A Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-4-amine Dihydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-4-amine Dihydrochloride: Properties, Synthesis, and Applications
Abstract
This guide provides an in-depth technical overview of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a vast range of biological activities.[1] This document details the fundamental properties, plausible synthetic routes, analytical characterization, potential therapeutic applications, and safe handling procedures for the 4-amino substituted dihydrochloride salt derivative, offering a comprehensive resource for scientific professionals.
The Tetrahydroisoquinoline Scaffold: A Cornerstone in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif in the landscape of biologically active compounds.[1] As a core component of many isoquinoline alkaloids, this scaffold is prevalent in both natural and synthetic molecules that demonstrate a wide array of pharmacological effects, including antitumor, antibacterial, anti-HIV, anticonvulsant, and neuroprotective activities.[1][2] The therapeutic relevance of the THIQ core is underscored by its presence in established drugs.
The subject of this guide, 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride, introduces a primary amine at the C4 position of the saturated heterocyclic ring. This functional group is of particular strategic importance as it can serve as a key pharmacophore for hydrogen bonding interactions with biological targets and provides a versatile chemical handle for further structural modification and the development of novel derivatives. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to formulation and biological testing.
Physicochemical and Structural Properties
Precise experimental data for this specific salt is not widely published. However, based on its chemical structure and data from related compounds, we can define its core properties. The dihydrochloride salt form suggests it is a crystalline solid at room temperature.
| Property | Value | Source / Justification |
| IUPAC Name | 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride | Standard Nomenclature |
| CAS Number | 486453-50-3 | [3] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | Derived from C₉H₁₂N₂ (free base) + 2HCl |
| Molecular Weight | 221.13 g/mol | Calculated from patent data (2.98 mmol = 660 mg)[4] |
| Appearance | White to off-white solid (predicted) | Typical for hydrochloride salts of amines |
| Solubility | Soluble in water, methanol (predicted) | The dihydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |
| Melting Point | >200 °C (predicted) | Salt formation increases melting point significantly over the free base (THIQ mp = -30 °C) |
Synthesis and Characterization
While numerous methods exist for constructing the THIQ core, the introduction of a C4-amine functionality requires a specific and controlled strategy.[5][6] A highly effective and stereospecific approach involves the Curtius rearrangement of a C4-carboxylic acid precursor.[7]
Synthetic Strategy: Curtius Rearrangement
This pathway is advantageous as it allows for the conversion of a carboxylic acid to a primary amine with retention of stereochemistry, which is critical if a chiral precursor is used.[7] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the target amine.
Caption: Plausible synthesis via Curtius Rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
The following is a representative, field-proven protocol adapted from established methodologies for this chemical transformation.[7]
Step 1: Activation of the Carboxylic Acid
-
Suspend 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to -15 °C in an ice-salt bath.
-
Add triethylamine (Et₃N) (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq).
-
Stir the reaction mixture at -15 °C for 1-2 hours. The formation of a mixed anhydride intermediate is the key transformation in this step, preparing the carboxyl group for subsequent nucleophilic attack.
Step 2: Formation of the Acyl Azide
-
To the reaction mixture from Step 1, add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered. This step substitutes the anhydride with the azide group, which is the direct precursor for the rearrangement.
Step 3: Curtius Rearrangement and Hydrolysis
-
Carefully concentrate the organic solution from Step 2 under reduced pressure. Caution: Acyl azides can be explosive and should not be heated to dryness.
-
Redissolve the crude acyl azide in toluene and heat the solution to reflux (approx. 110 °C) for 2-4 hours until nitrogen evolution ceases. This thermal rearrangement expels N₂ gas and forms the critical isocyanate intermediate.
-
Cool the mixture and add aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the biphasic mixture to reflux for 4-8 hours to hydrolyze the isocyanate to the primary amine.
Step 4: Isolation of the Dihydrochloride Salt
-
After cooling, separate the aqueous layer containing the protonated amine product.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride salt.
-
Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to yield the purified product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Causality: This reverse-phase method effectively separates the polar product from non-polar intermediates or impurities. The acidic modifier (TFA) ensures sharp peak shapes for the amine analyte.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful formation of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (M+H⁺).[4]
Biological and Pharmacological Context
The THIQ scaffold is a versatile platform for drug discovery.[1] The introduction of the 4-amino group provides a potent vector for influencing biological activity and serves as a point for diversification.
Caption: Derivatization potential of the THIQ scaffold.
-
Neurodegenerative Diseases: THIQ derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[2]
-
Oncology: The related 4-aminoquinoline scaffold is found in compounds with demonstrated cytotoxic effects against human cancer cell lines, suggesting potential for the 4-amino-THIQ scaffold in anticancer drug development.[8][9]
-
Pain Management: Certain bicyclic derivatives, including those built from a 1,2,3,4-tetrahydroisoquinolin-4-amine core, have been developed as inhibitors of TrkA kinase, a target for treating various types of pain.[10]
-
Infectious Diseases: The THIQ nucleus is central to compounds with a wide range of antimicrobial and antiviral activities.[1]
The 4-amino group can act as a hydrogen bond donor and acceptor, critical for binding to enzyme active sites or receptors. It also provides a reactive site for the synthesis of amide, sulfonamide, or urea libraries to explore structure-activity relationships (SAR).
Handling, Storage, and Safety
| Parameter | Guideline | Rationale / Reference |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice for handling chemical reagents. Protects against skin and eye contact.[11] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | The parent compound is harmful if inhaled.[11] Dusts of amine salts can be respiratory irritants. |
| Storage | Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents. | Protects from moisture (hygroscopic nature of salts) and incompatible materials. |
| Hazards | Acute Toxicity: Harmful if swallowed. Irritation: Causes skin and serious eye irritation/damage. May cause respiratory irritation. | Based on GHS classifications for the parent compound and related amino compounds.[11][12] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention. | Standard first aid procedures for chemical exposure.[11] |
Conclusion
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is a valuable chemical building block founded on the medicinally significant THIQ scaffold. Its key structural features—a privileged heterocyclic core, a strategic amino functional group, and a user-friendly salt form—make it an attractive starting point for the synthesis of compound libraries aimed at a multitude of therapeutic targets. This guide provides the foundational knowledge of its properties, a robust synthetic strategy, and safety considerations necessary for its effective use in a research and development setting.
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